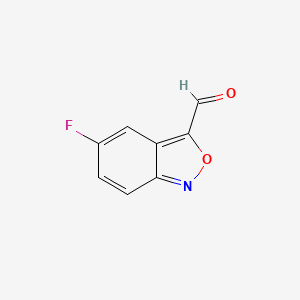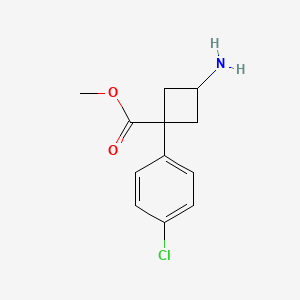![molecular formula C9H11BrN2 B13308837 5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
5-[(Azetidin-1-yl)methyl]-2-bromopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Azetidin-1-yl)methyl]-2-bromopyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 2-position and an azetidine ring at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Azetidin-1-yl)methyl]-2-bromopyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Nucleophilic Substitution: The 2-bromopyridine undergoes a nucleophilic substitution reaction with azetidine. This reaction is often facilitated by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Azetidin-1-yl)methyl]-2-bromopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: N-oxides of the azetidine ring.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Azetidin-1-yl)methyl]-2-bromopyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 5-[(Azetidin-1-yl)methyl]-2-bromopyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The azetidine ring can interact with biological targets, altering their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Azetidin-1-yl)-5-bromo-1-methyl-1H-imidazole: Similar structure with an imidazole ring instead of pyridine.
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: Contains an oxadiazole ring.
2-(Azetidin-1-yl)-5-bromo-1-methyl-1H-imidazole: Another imidazole derivative with similar substituents.
Uniqueness
5-[(Azetidin-1-yl)methyl]-2-bromopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the azetidine and bromopyridine moieties provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H11BrN2 |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
5-(azetidin-1-ylmethyl)-2-bromopyridine |
InChI |
InChI=1S/C9H11BrN2/c10-9-3-2-8(6-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
InChI-Schlüssel |
LRVHWVZQNBKURC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


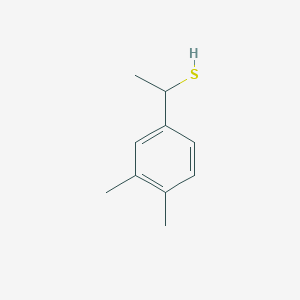
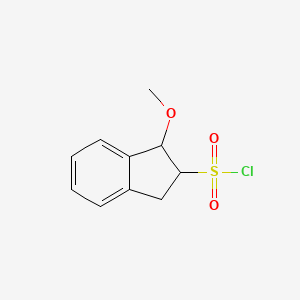
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13308766.png)
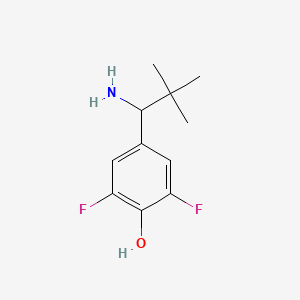
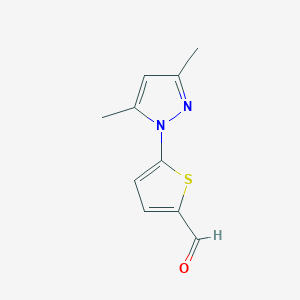
![N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide](/img/structure/B13308784.png)
amine](/img/structure/B13308787.png)
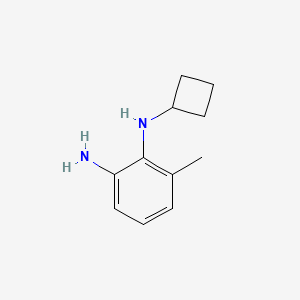
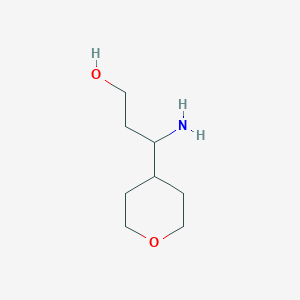
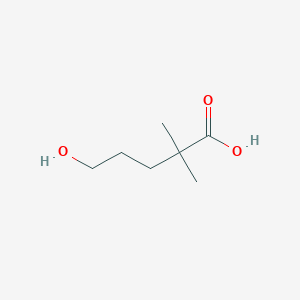
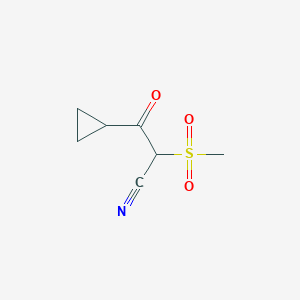
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol](/img/structure/B13308839.png)
